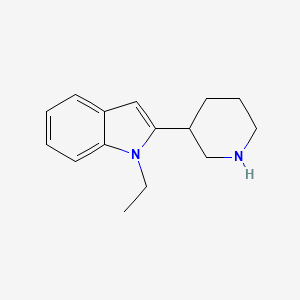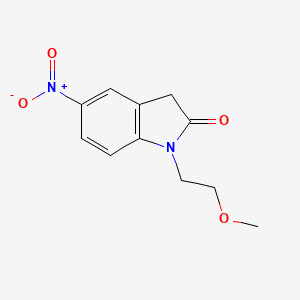
1-(2-Methoxyethyl)-5-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-5-nitroindolin-2-one is an organic compound that belongs to the indolinone family Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-5-nitroindolin-2-one typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced via alkylation reactions. This step often involves the use of 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The formation of the indolinone core can be achieved through cyclization reactions, often involving the use of appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methoxyethyl)-5-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indolinone core can undergo oxidation reactions to form corresponding oxindoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of 1-(2-Methoxyethyl)-5-aminoindolin-2-one.
Substitution: Formation of various substituted indolinones depending on the nucleophile used.
Oxidation: Formation of oxindole derivatives.
科学的研究の応用
1-(2-Methoxyethyl)-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolinone core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)-3-nitroindolin-2-one: Similar structure but with the nitro group at the 3-position.
1-(2-Methoxyethyl)-5-chloroindolin-2-one: Similar structure but with a chloro group instead of a nitro group.
1-(2-Methoxyethyl)-5-bromoindolin-2-one: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
1-(2-Methoxyethyl)-5-nitroindolin-2-one is unique due to the specific positioning of the nitro and methoxyethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-5-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3 |
InChIキー |
HVWDXMAQMLXPMB-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



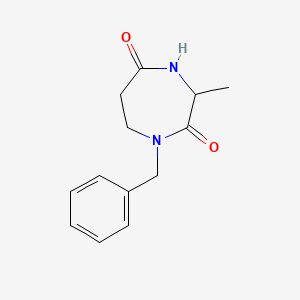



![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)




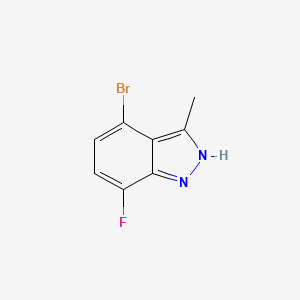
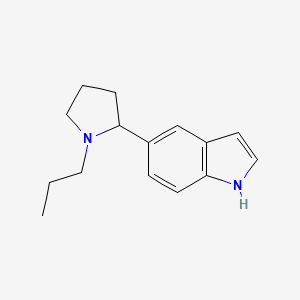
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
